

BMS-1166-N-piperidine-COOH in cancer immunotherapy research

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Compound of Interest

Compound Name: BMS-1166-N-piperidine-COOH

Cat. No.: B8228586

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An In-depth Technical Guide on the Role of BMS-1166 and its Derivatives in Cancer Immunotherapy Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

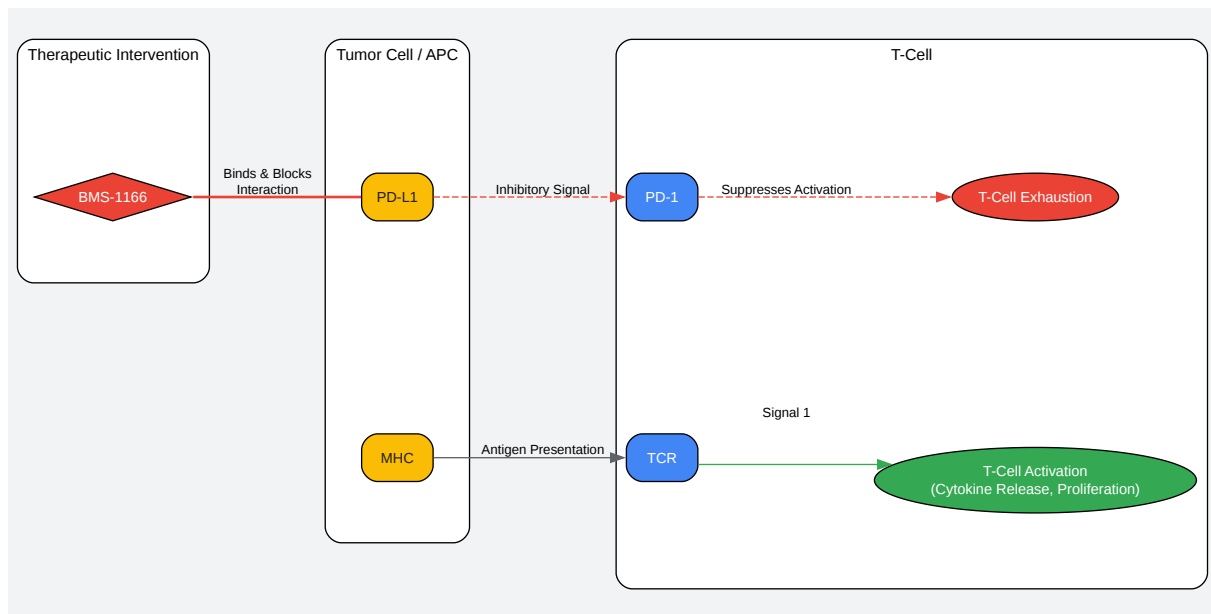
The PD-1/PD-L1 immune checkpoint pathway is a critical regulator of immune suppression, often exploited by cancer cells to evade T-cell-mediated destruction. While monoclonal antibodies targeting this axis have revolutionized oncology, small molecule inhibitors offer potential advantages, including oral bioavailability and improved tumor penetration. BMS-1166 is a potent, well-characterized small molecule inhibitor that binds directly to PD-L1, preventing its interaction with PD-1. This guide provides a comprehensive technical overview of BMS-1166, including its mechanism of action, quantitative biological data, and detailed experimental protocols. Furthermore, it elucidates the role of the functionalized derivative, **BMS-1166-N-piperidine-COOH**, as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of the PD-L1 protein.

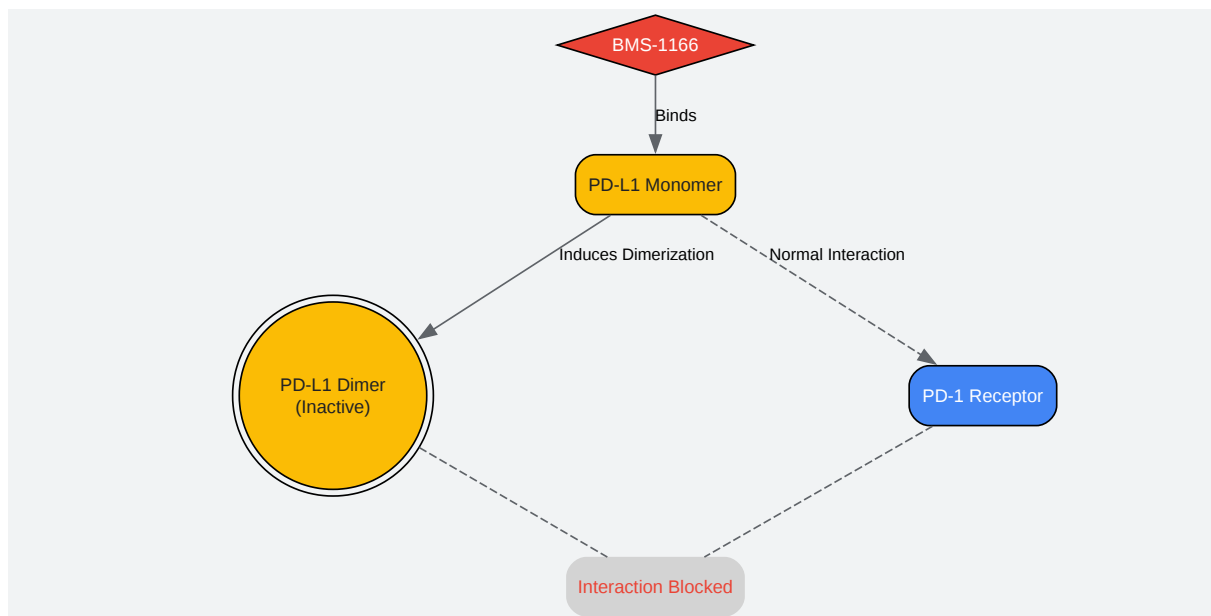
The PD-1/PD-L1 Signaling Pathway and Inhibition

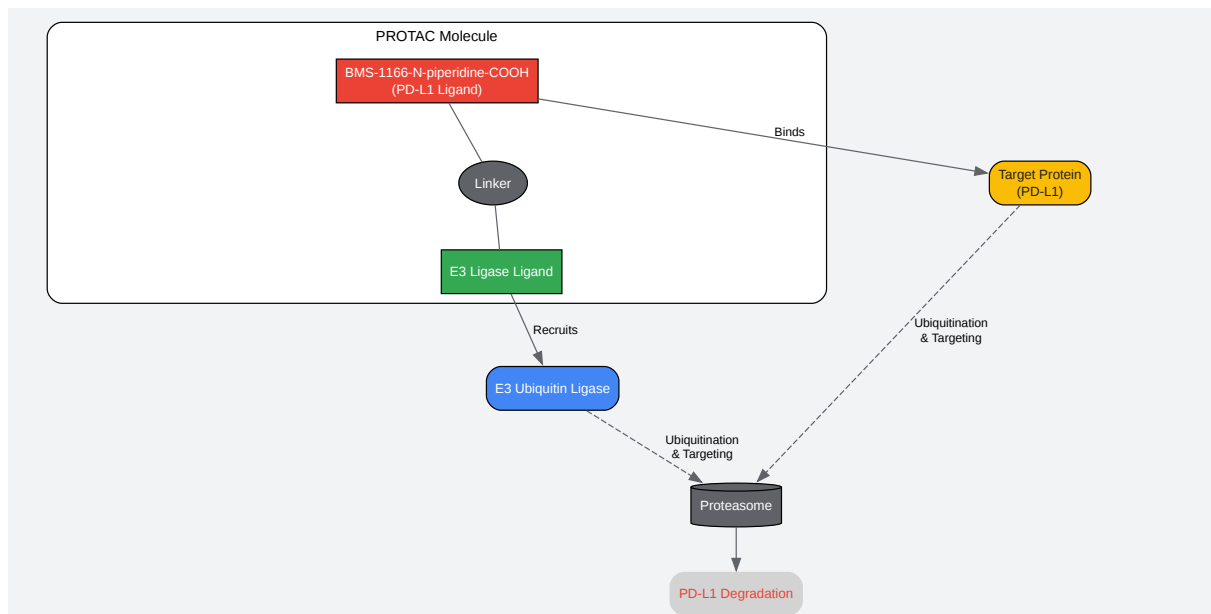
The interaction between Programmed Cell Death Protein 1 (PD-1), expressed on activated T-cells, and its ligand, PD-L1, expressed on tumor cells, transmits an inhibitory signal that suppresses T-cell activity[1][2][3]. This allows tumors to evade the host's immune system[4].

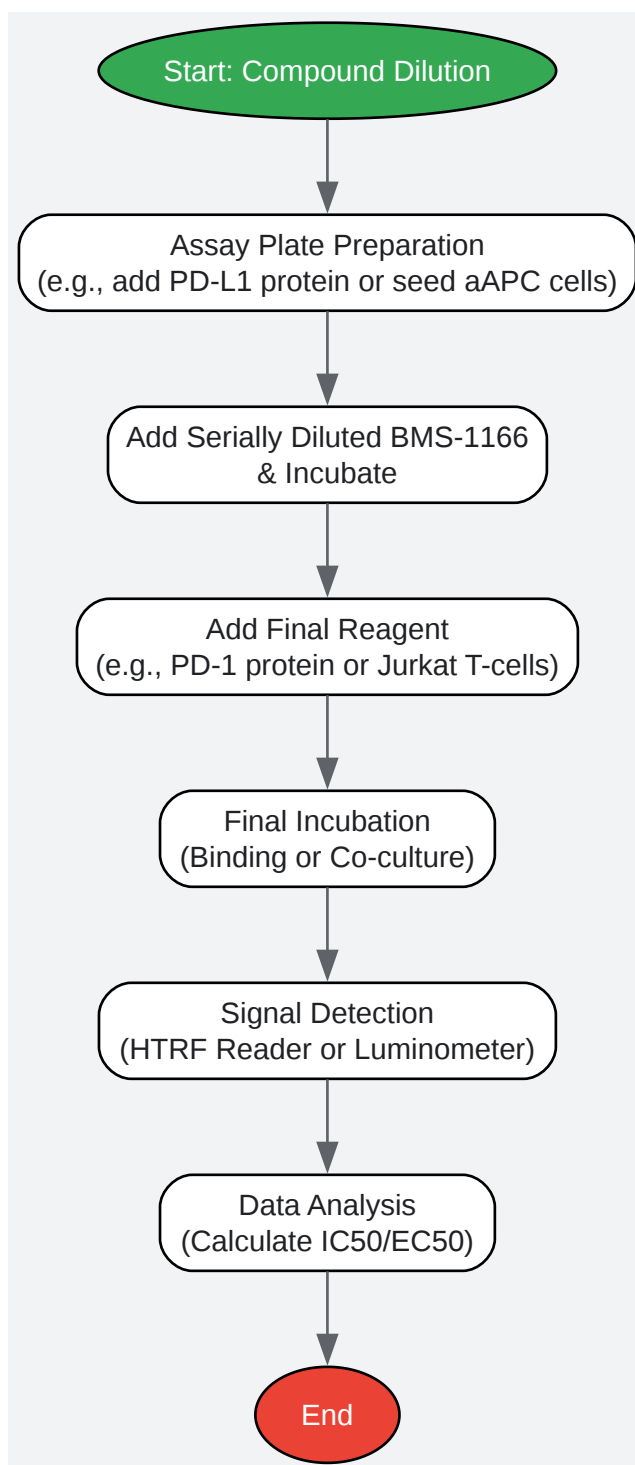
Inhibitors of this pathway, known as immune checkpoint inhibitors, block this interaction, thereby "releasing the brakes" on the immune system and restoring the anti-tumor T-cell response^{[1][2]}.

Small molecule inhibitors like BMS-1166 represent a promising therapeutic class, distinct from antibody-based therapies^[5]. They offer potential for oral administration, shorter half-lives, and different safety profiles.









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- 5. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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